

# Deuterated Valeric Acid: Structural Analysis and NMR Characterization

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Pentanoic-5,5,5-D3 acid*

Cat. No.: *B1366895*

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## Technical Guide for Pentanoic-5,5,5-d3 Acid[1] Executive Summary

This technical guide provides a comprehensive analysis of **Pentanoic-5,5,5-d3 acid** (CAS: 83741-76-8), a critical isotopologue used in metabolic stability profiling and mass spectrometry. [1] By selectively deuterating the terminal methyl group, researchers can probe oxidative metabolic pathways—specifically omega-oxidation—utilizing the Kinetic Isotope Effect (KIE) to stabilize the molecule against Cytochrome P450 enzymes. This document details the molecular architecture, validated synthesis protocols, and specific NMR spectral changes (1H and 13C) required for structural verification.

## Molecular Architecture & Physicochemical Properties[2]

**Pentanoic-5,5,5-d3 acid** is the isotopologue of valeric acid where the three hydrogen atoms on the terminal methyl carbon (C5) are replaced by deuterium.

## Structural Specifications

- IUPAC Name: 5,5,5-trideuteriopentanoic acid[1][2][3]
- Common Name: Valeric acid-d3[1][4][2][3]
- CAS Number: 83741-76-8[1][4][2][3][5][6][7]

- Molecular Formula:

[2][3]

- Molecular Weight: 105.15 g/mol (vs. 102.13 g/mol for non-deuterated)[3]
- SMILES:[2H]C([2H])([2H])CCCC(=O)O

## Key Physicochemical Data

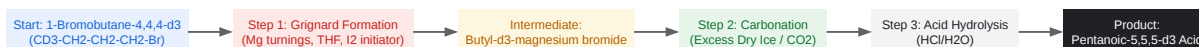
Property	Value (d0-Standard)	Predicted Effect of Deuteration (d3)
Physical State	Colorless Liquid	Colorless Liquid (slightly higher density)
Boiling Point	186 °C	~185–186 °C (Minimal depression)
pKa	4.82	~4.82 (Terminal D has negligible electronic effect on COOH)
Lipophilicity (LogP)	1.39	~1.38 (C-D bonds are slightly less lipophilic than C-H)

## Synthesis & Purification Workflow

The synthesis of terminal deuterated fatty acids requires high isotopic purity (>98 atom % D). The most robust laboratory-scale method involves the Grignard Carbonation of a deuterated butyl precursor.[4] This ensures the deuterium label is exclusively at the terminal position.

## Synthetic Pathway (Grignard Route)

The workflow utilizes 1-bromobutane-4,4,4-d3 as the starting material, reacting it with magnesium to form the Grignard reagent, followed by quenching with anhydrous carbon dioxide.[1]



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Figure 1: Grignard carbonation pathway for the synthesis of **Pentanoic-5,5,5-d3 acid**.

## Purification Strategy

- Extraction: The crude acid is extracted into diethyl ether or DCM.
- Distillation: Short-path vacuum distillation is required to remove non-polar byproducts (e.g., octane-d6 formed by Wurtz coupling).[1]
- Validation: Purity is confirmed via GC-MS (checking for m/z 105 molecular ion) and NMR.

## NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the location and isotopic enrichment of the deuterium label. The substitution of H with D at the C5 position causes specific changes in multiplicity, chemical shift (isotope shift), and relaxation times.

### 1H NMR Spectrum Analysis (Proton)

The most obvious diagnostic feature is the disappearance of the terminal methyl signal.

Position	Proton Type	Standard (d0) Shift (ppm)	Multiplicity (d0)	Deuterated (d3) Shift (ppm)	Multiplicity (d3)
H5	Terminal	0.93	Triplet ( Hz)	Silent	None (Signal Absent)
H4	-Methylene	1.38	Sextet	1.36	Broadened Triplet
H3	-Methylene	1.62	Quintet	1.62	Quintet (Unchanged)
H2	-Methylene	2.34	Triplet	2.34	Triplet (Unchanged)
COOH	Carboxylic Acid	11.0+	Broad Singlet	11.0+	Broad Singlet

Technical Insight: In the d0-spectrum, H4 appears as a sextet because it couples to H3 (2 protons) and H5 (3 protons). In the d3-analog, H4 couples only to H3. The coupling to the deuterium atoms (D5) is governed by the gyromagnetic ratio difference (

). The H-D coupling constant (

) is small (~1 Hz), often resulting in line broadening rather than resolved splitting on standard 300/400 MHz instruments.

## 13C NMR Spectrum Analysis (Carbon)

13C NMR provides positive confirmation of the

group via the Isotope Shift and C-D Coupling.

Position	Carbon Type	Standard (d0) Shift (ppm)	Signal Structure (d0)	Deuterated (d3) Shift (ppm)	Signal Structure (d3)
C5	Terminal Methyl	13.7	Singlet	-13.0 (-shift)	Septet ( Hz)
C4	-Methylene	22.3	Singlet	-22.2 (-shift)	Broad Singlet / Weak Triplet
C3	-Methylene	26.8	Singlet	26.8	Singlet
C2	-Methylene	34.0	Singlet	34.0	Singlet
C1	Carbonyl	180.5	Singlet	180.5	Singlet

#### Diagnostic Criteria:

- Upfield Shift: The C5 signal shifts upfield by approximately 0.7 ppm (primary isotope shift).
- Septet Splitting: Because Carbon-13 has Spin 1/2 and Deuterium has Spin 1, the multiplicity rule is  
.  
. For three deuteriums ( ), the signal splits into lines.
- Intensity Loss: The C5 signal will be significantly weaker than C2/C3/C4 due to the loss of the Nuclear Overhauser Effect (NOE) and longer relaxation times ( ) caused by the lack of attached protons.

## Applications in Drug Metabolism (DMPK)

The primary application of **pentanoic-5,5,5-d3 acid** is in Metabolic Stability Studies and Mechanistic Toxicology.[\[1\]](#)

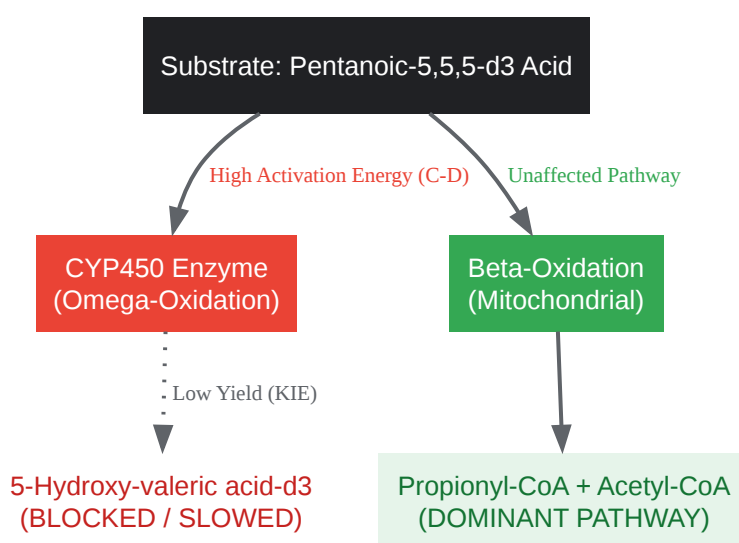
## Blocking Omega-Oxidation

Fatty acids and alkyl chains are metabolized via

-oxidation (mitochondrial) and

-oxidation (microsomal CYP450).[1][4] Omega-oxidation involves hydroxylation of the terminal methyl group.[4]

- Mechanism: CYP450 enzymes must break a C-H bond to insert oxygen.[4] The C-D bond is stronger (Bond Dissociation Energy is ~1.2–1.5 kcal/mol higher) than the C-H bond.
- Kinetic Isotope Effect (KIE): Replacing H with D significantly slows down the rate-determining step of hydrogen abstraction ( ). This "metabolic switching" forces the metabolism to proceed exclusively via -oxidation or prolongs the half-life of the parent compound.[4]



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Figure 2: Impact of terminal deuteration on metabolic flux.[1] The C-D bond inhibits CYP450 omega-oxidation.[1]

## Experimental Protocols

## Protocol: Sample Preparation for NMR

To ensure high-resolution spectra for isotopic purity determination:

- Solvent Selection: Use Chloroform-d (  $\text{CDCl}_3$  ) (99.8% D).[4] It prevents overlap with the acid protons and provides a clear baseline.
- Concentration: Dissolve 20 mg of **Pentanoic-5,5,5-d3 acid** in 0.6 mL of  $\text{CDCl}_3$ .
- Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
- Acquisition Parameters (600 MHz recommended):
  - Pulse Angle:  $30^\circ$ [1]
  - Relaxation Delay (D1): Set to 5 seconds (critical for quantitative integration of the residual H5 signal if checking purity).
  - Scans: 64 (1H), 1024 (13C).

## Protocol: Calculation of % Deuteration

- Integrate the H2 signal (  $\text{CH}_2$  -CH<sub>2</sub>, 2.34 ppm) and set its value to 2.00.
- Integrate the region where H5 (0.93 ppm) would appear.
- Calculation:

Note: If the integral at 0.93 ppm is 0.03, then roughly 1% of protons remain (99% D).

## References

- National Institute of Standards and Technology (NIST). Pentanoic acid Mass Spectrum and Properties.[4] NIST Chemistry WebBook.[4] Available at: [\[Link\]](#)

- Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds.[4] Canadian Journal of Physiology and Pharmacology.[4] (Discussion on KIE). Available at: [\[Link\]](#)

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## Sources

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- 2. Pentanoic-5,5,5-d3 Acid, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [[fishersci.co.uk](http://fishersci.co.uk)]
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Address: 3281 E Guasti Rd  
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